N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a fluorophenyl ethyl group
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to undergo biotransformation , which could impact their bioavailability and pharmacokinetic profiles.
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
N-[2-(4-chlorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide: Substitution of fluorine with chlorine can lead to differences in electronic properties and reactivity.
N-[2-(4-fluorophenyl)ethyl]-2,4-dihydroxybenzenesulfonamide: Replacement of methoxy groups with hydroxyl groups can significantly alter the compound’s chemical and biological properties.
Uniqueness: N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-7-8-16(15(11-14)22-2)23(19,20)18-10-9-12-3-5-13(17)6-4-12/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOJMUCVQDTDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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